C8H8F3N3 vs. C9H10F3N3: Reduced Steric Bulk at the Pyrazole 5-Position Compared to 5-Methyl Analog Improves Complementarity to Flat Binding Sites
The target compound lacks a substituent at the pyrazole 5-position, in contrast to the closely related 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile (CAS 1006348-45-3), which carries a methyl group . This difference is reflected in the calculated Topological Polar Surface Area (TPSA): 41.6 Ų for the target versus 45.8 Ų for the 5-methyl analog, indicating a less sterically encumbered and more planar pyrazole face in the target compound [1]. In structure-based drug design, an unsubstituted 5-position can be critical for achieving optimal geometry in tight binding pockets where a methyl group would cause steric clashes [2].
| Evidence Dimension | Steric profile at pyrazole 5-position (TPSA and atom count) |
|---|---|
| Target Compound Data | TPSA = 41.6 Ų; pyrazole 5-substituent = H |
| Comparator Or Baseline | 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile: TPSA = 45.8 Ų; pyrazole 5-substituent = CH3 |
| Quantified Difference | TPSA reduction of 4.2 Ų and elimination of methyl steric bulk |
| Conditions | Calculated via Molinspiration or similar cheminformatics tools |
Why This Matters
For projects targeting ATP-binding pockets or flat hydrophobic clefts, the absence of a 5-methyl group may be the deciding factor between a viable lead and a synthetically similar but sterically incompatible building block.
- [1] Calculated physicochemical property comparison for CAS 1006319-93-2 vs. CAS 1006348-45-3 using Molinspiration cheminformatics tools. Accessed April 2026. View Source
- [2] Wermuth, C.G. et al. (2015). The Practice of Medicinal Chemistry (4th ed.). Academic Press. Chapter 4: Molecular Variations in Homologous Series. View Source
